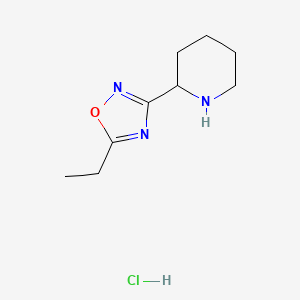

2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride

Description

Properties

IUPAC Name |

5-ethyl-3-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O.ClH/c1-2-8-11-9(12-13-8)7-5-3-4-6-10-7;/h7,10H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCACJJSEQNYRIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride, a heterocyclic compound of interest in medicinal chemistry. The document details a robust synthetic pathway, from readily available starting materials to the final crystalline hydrochloride salt. Each synthetic step is accompanied by a thorough explanation of the underlying chemical principles and procedural rationale. Furthermore, a complete guide to the structural elucidation and purity assessment of the target compound is presented, including expected data from various spectroscopic and analytical techniques. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Significance of the 1,2,4-Oxadiazole-Piperidine Scaffold

The 1,2,4-oxadiazole ring is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry. It is often employed as a bioisostere for amide and ester functionalities, offering enhanced metabolic stability and improved pharmacokinetic profiles. The piperidine moiety is another privileged scaffold, frequently found in a wide array of pharmaceuticals and natural products. The combination of these two structural motifs in this compound results in a molecule with potential for diverse biological activities. This guide provides a detailed methodology for the synthesis and rigorous characterization of this compound, ensuring high purity and verifiable structural integrity.

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is accomplished through a three-step process. This involves the initial formation of a key intermediate, piperidine-2-carboxamidoxime, followed by the construction of the 1,2,4-oxadiazole ring via acylation and subsequent cyclodehydration. The final step involves the conversion of the resulting free base into its more stable and handleable hydrochloride salt.

Figure 1: Synthetic workflow for this compound.

Step 1: Synthesis of Piperidine-2-carboxamidoxime

The initial step involves the conversion of piperidine-2-carbonitrile to the corresponding amidoxime. This reaction proceeds via the nucleophilic addition of hydroxylamine to the nitrile group.

Protocol:

-

To a solution of piperidine-2-carbonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine (50% w/w, 1.5 eq) and potassium carbonate (1.5 eq).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield piperidine-2-carboxamidoxime, which can often be used in the next step without further purification.

Step 2: Synthesis of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine

This step involves a two-stage, one-pot reaction. First, the amidoxime intermediate is acylated with propionyl chloride to form an O-acyl amidoxime. This is followed by a base-mediated intramolecular cyclodehydration to yield the 1,2,4-oxadiazole ring.

Protocol:

-

Dissolve piperidine-2-carboxamidoxime (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add propionyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C. The use of propionyl chloride is due to its commercial availability and reactivity in forming the desired ethyl-substituted oxadiazole.[1]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amidoxime is consumed.

-

Remove the solvent in vacuo.

-

To the crude O-acyl amidoxime intermediate, add anhydrous tetrahydrofuran (THF) followed by tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 eq). TBAF is an effective, non-nucleophilic base for promoting the cyclization at room temperature.[2]

-

Stir the mixture at room temperature overnight.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to obtain 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine as a free base.

Step 3: Formation of this compound

The final step involves the conversion of the purified free base into its hydrochloride salt. This is a standard procedure for basic compounds, which often improves stability, crystallinity, and aqueous solubility.[3]

Protocol:

-

Dissolve the purified 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine (1.0 eq) in a minimal amount of diethyl ether.

-

Slowly add a solution of hydrogen chloride in dioxane (4.0 M, 1.1 eq) dropwise with stirring.

-

A precipitate will form. Continue stirring for 30 minutes at room temperature.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a crystalline solid. The formation of hydrochloride salts from piperidine derivatives is a well-established method for producing stable, crystalline products.[4][5]

Characterization and Analytical Data

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Figure 2: Workflow for the characterization of this compound.

Expected Characterization Data

The following tables summarize the expected analytical data for this compound.

Table 1: Physicochemical Properties

| Property | Expected Value |

| CAS Number | 1258641-02-9[4] |

| Molecular Formula | C₉H₁₆ClN₃O |

| Molecular Weight | 217.70 g/mol |

| Appearance | White to off-white crystalline solid |

Table 2: Expected ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5-8.5 | br s | 2H | N⁺H₂ | Broad signal for the protonated piperidine nitrogen. |

| ~4.5-4.3 | m | 1H | CH (piperidine C2) | Proton at the stereocenter, adjacent to the oxadiazole ring. |

| ~3.3-3.1 | m | 1H | NCHₐ (piperidine C6) | Equatorial proton on the carbon adjacent to the nitrogen. |

| ~3.0-2.8 | m | 1H | NCHₑ (piperidine C6) | Axial proton on the carbon adjacent to the nitrogen. |

| ~2.95 | q, J ≈ 7.6 Hz | 2H | -CH₂CH₃ | Methylene protons of the ethyl group. |

| ~2.2-1.6 | m | 6H | Piperidine CH₂ | Protons of the remaining piperidine ring carbons (C3, C4, C5). |

| ~1.35 | t, J ≈ 7.6 Hz | 3H | -CH₂CH₃ | Methyl protons of the ethyl group. |

Table 3: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~178-176 | C5 (oxadiazole) | Carbon of the oxadiazole ring bearing the ethyl group. |

| ~168-166 | C3 (oxadiazole) | Carbon of the oxadiazole ring attached to the piperidine. |

| ~55-53 | C2 (piperidine) | Carbon of the piperidine ring attached to the oxadiazole. |

| ~45-43 | C6 (piperidine) | Carbon of the piperidine ring adjacent to the nitrogen. |

| ~28-26 | C4 (piperidine) | Methylene carbon of the piperidine ring. |

| ~24-22 | C3, C5 (piperidine) | Methylene carbons of the piperidine ring. |

| ~20-18 | -CH₂CH₃ | Methylene carbon of the ethyl group. |

| ~12-10 | -CH₂CH₃ | Methyl carbon of the ethyl group. |

Table 4: Expected FTIR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3000-2700 | Strong, broad | N⁺-H stretch | Characteristic of a secondary amine salt. |

| ~2950-2850 | Medium-Strong | C-H stretch (aliphatic) | From the piperidine and ethyl groups. |

| ~1620-1580 | Medium | C=N stretch | Characteristic of the 1,2,4-oxadiazole ring.[6] |

| ~1470-1430 | Medium | CH₂ bend | Scissoring and bending vibrations of methylene groups. |

| ~1250-1200 | Strong | C-O-C stretch | Asymmetric stretch of the ether linkage in the oxadiazole ring.[7] |

| ~900-850 | Medium | Ring stretch | Skeletal vibrations of the 1,2,4-oxadiazole ring. |

Table 5: Expected Mass Spectrometry Data (ESI+)

| m/z | Assignment | Rationale |

| 182.14 | [M+H]⁺ (free base) | The protonated molecular ion of the free base (C₉H₁₅N₃O). The fragmentation of 1,2,4-oxadiazoles can be complex and is influenced by the substituents.[3] |

Conclusion

This technical guide outlines a reproducible and well-rationalized synthetic route for the preparation of this compound. The provided step-by-step protocols, coupled with the detailed characterization data, serve as a valuable resource for chemists in the pharmaceutical and allied industries. The successful synthesis and purification of this compound, as detailed herein, will enable further investigation into its potential pharmacological applications.

References

-

Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(6), 2686. [Link]

- Google Patents. (n.d.). US3426028A - Piperidine derivatives and their salts.

-

PubChem. (n.d.). Piperidine, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]

- Sahu, N., et al. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Journal of Drug Delivery and Therapeutics, 14(1), 12-18.

- Srivastava, R. M., & de Oliveira, M. L. (2002). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Journal of the Brazilian Chemical Society, 13(6), 798-809.

-

Drug Enforcement Administration. (2023). Schedules of Controlled Substances: Placement of Propionyl Chloride in the List I of Chemicals. Federal Register, 88(196), 70813-70817. [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. [Link]

Sources

An In-depth Technical Guide to 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and pharmacological properties of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride, a heterocyclic compound with potential applications in medicinal chemistry. This document delves into its synthesis, physicochemical characteristics, potential mechanisms of action, and the analytical methodologies for its characterization, offering a valuable resource for professionals in drug discovery and development.

Molecular Overview and Physicochemical Properties

This compound is a piperidine derivative featuring a 1,2,4-oxadiazole ring. This structural combination is of significant interest in medicinal chemistry due to the diverse biological activities associated with both the piperidine and oxadiazole moieties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1258641-02-9 | [1] |

| Molecular Formula | C₉H₁₅N₃O·HCl | [1] |

| Molecular Weight | 217.7 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Solubility | Soluble in water | [2] |

| Stability | Stable under normal storage conditions | [2] |

| Melting Point | Not specified in available literature. | |

| pKa | Not specified in available literature. |

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves a cyclocondensation reaction.[2] A common and efficient approach is the reaction between piperidine-2-carboxamidoxime and an ethyl-containing acyl donor, such as propionyl chloride or a propionic acid derivative.[2] The use of activating agents like 1,1,1-tripropyloxy-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide (T3P) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate this reaction, often leading to high yields.[2]

Proposed Synthetic Workflow

Sources

Uncharted Territory: The Mechanistic Void of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride

A comprehensive review of publicly accessible scientific literature and databases reveals a significant finding: the mechanism of action for 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is currently not documented. This technical guide addresses this knowledge gap by first establishing the absence of direct evidence and then exploring the pharmacological landscape of its constituent chemical moieties—the piperidine ring and the 1,2,4-oxadiazole core—to postulate potential avenues for future research.

While a definitive guide on the specific mechanism of this compound cannot be constructed at this time, this document serves the scientific community by providing a structured overview of related compounds. This analysis may offer valuable, albeit speculative, insights for researchers embarking on the initial characterization of this novel chemical entity.

The Piperidine Scaffold: A Versatile Pharmacophore

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, renowned for its favorable pharmacokinetic properties and its ability to interact with a wide array of biological targets.[1] A systematic exploration of piperidine-containing compounds reveals a diverse range of mechanisms of action, highlighting the challenge in predicting the activity of a novel derivative without empirical data.

Table 1: Illustrative Examples of Piperidine-Containing Drugs and Their Mechanisms

| Compound Class/Example | Mechanism of Action | Therapeutic Area |

| Methylphenidate | Dopamine-Norepinephrine Reuptake Inhibitor | CNS (ADHD) |

| Donepezil | Acetylcholinesterase Inhibitor | CNS (Alzheimer's Disease) |

| Fentanyl | µ-Opioid Receptor Agonist | Analgesia |

| Haloperidol | Dopamine D2 Receptor Antagonist | Antipsychotic |

| Piperidine Carboxamides | Proteasome Inhibition | Anti-malarial[2] |

| Aminoethyl-substituted Piperidines | σ1 Receptor Ligands | Oncology[3] |

This diversity underscores that the piperidine moiety itself does not confer a specific mechanism of action. Instead, its role is often to orient appended functional groups, such as the 1,2,4-oxadiazole in the compound of interest, into a conformation that facilitates binding to a specific biological target.

The 1,2,4-Oxadiazole Ring: A Bioisostere with Broad Potential

The 1,2,4-oxadiazole ring is frequently employed in drug design as a bioisostere for esters and amides, offering improved metabolic stability and the ability to participate in various non-covalent interactions.[4][5] Like the piperidine ring, the 1,2,4-oxadiazole core is found in compounds with a wide spectrum of biological activities.

Table 2: Selected 1,2,4-Oxadiazole-Containing Molecules and Their Mechanisms

| Compound Class/Example | Mechanism of Action | Therapeutic Area |

| 1,2,4-Oxadiazole Derivatives | Glutaminase 1 (GLS1) Inhibitors | Oncology[6] |

| 1,2,4-Oxadiazole Derivatives | SARS-CoV-2 Papain-like Protease (PLpro) Inhibitors | Antiviral[4] |

| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides | Tubulin Inhibitors | Oncology |

| 3-(phenyl)-1,2,4-oxadiazole Derivatives | Epidermal Growth Factor Receptor (EGFR) Inhibitors | Oncology |

| Aficamten | Cardiac Myosin Inhibitor | Cardiology[7][8] |

The presence of the 1,2,4-oxadiazole ring in such a diverse set of inhibitors suggests its versatility in interacting with various enzyme active sites and receptor binding pockets.

Postulated Avenues for Investigation

Given the lack of direct data for this compound, a logical starting point for its mechanistic elucidation would be a broad-based pharmacological screening approach. The following experimental workflow is proposed as a rational strategy for initial characterization.

Experimental Workflow: Initial Mechanistic Characterization

Figure 1. A proposed experimental workflow for the initial mechanistic characterization of a novel compound.

Conclusion

The compound this compound represents a novel chemical entity with an uncharacterized mechanism of action. While the piperidine and 1,2,4-oxadiazole moieties are present in a multitude of bioactive molecules, their combination in this specific arrangement does not permit a confident prediction of its biological target or mode of action. The path forward for understanding this compound's pharmacology lies in rigorous, systematic experimental investigation. The workflows and contextual information provided herein offer a foundational framework for initiating such an endeavor. Researchers are encouraged to pursue broad, unbiased screening approaches to unlock the therapeutic potential that this molecule may hold.

References

-

Yang, T., et al. (2022). Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. European Journal of Medicinal Chemistry, 243, 114686. [Link]

- (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry.

-

(2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters. [Link]

- (2011). Synthesis and biological evaluation of 2, 5-disubstituted-1, 3, 4 - oxadiazoles.

-

Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

- (2023). Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. RSC Medicinal Chemistry.

- (2021).

-

(2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. [Link]

-

(2020). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Journal of Medicinal Chemistry. [Link]

-

PubChem. Aficamten. [Link]

- (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry.

- (2025). Novel process for the preparation of (R)-N-(5-(5-ethyl-1,2,4-oxadiazol-3-yl). Technical Disclosure Commons.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ipbcams.ac.cn [ipbcams.ac.cn]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aficamten | C18H19N5O2 | CID 139331495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tdcommons.org [tdcommons.org]

In vitro biological activity of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride

An In-Depth Technical Guide to the In Vitro Biological Activity of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride

Authored by a Senior Application Scientist

Preamble: Unveiling the Therapeutic Potential of a Novel Chemical Entity

The convergence of privileged structural motifs in medicinal chemistry is a proven strategy for the discovery of novel therapeutic agents. The molecule this compound represents a compelling example of this approach, wedding the well-established piperidine scaffold with the versatile 1,2,4-oxadiazole ring system. The piperidine moiety is a cornerstone of numerous pharmaceuticals, enhancing druggability and improving pharmacokinetic profiles across a range of therapeutic areas, including oncology and central nervous system (CNS) disorders.[1][2][3] Concurrently, the 1,2,4-oxadiazole nucleus is recognized for its broad spectrum of biological activities, encompassing anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6]

This technical guide provides a comprehensive roadmap for the in vitro biological characterization of this compound. As a novel chemical entity, a systematic and multi-tiered screening approach is essential to elucidate its potential therapeutic applications. This document outlines a logical progression of assays, from broad phenotypic screens to more focused mechanistic studies, designed to identify and validate its biological activity.

Part 1: A Tiered Approach to In Vitro Biological Profiling

A hierarchical screening cascade is proposed to efficiently and comprehensively evaluate the biological activity of this compound. This strategy allows for the initial identification of promising activities, followed by in-depth studies to elucidate the mechanism of action.

Tier 1: Broad-Based Phenotypic Screening

The initial phase of in vitro evaluation should focus on identifying the primary biological effects of the compound across a diverse range of disease models.

1.1 Anticancer Activity Assessment

Given the prevalence of both piperidine and oxadiazole derivatives in oncology, a primary focus should be on assessing the cytotoxic and antiproliferative effects of the compound against a panel of human cancer cell lines.[7][8][9]

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 [breast], PC-3 [prostate], A549 [lung], HCT116 [colon]) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The test compound is serially diluted and added to the wells, followed by incubation for 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Hypothetical Quantitative Data for Anticancer Activity

| Cancer Cell Line | Cell Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast (ER+) | 8.5 |

| MDA-MB-231 | Breast (ER-) | 12.2 |

| PC-3 | Prostate | 5.1 |

| A549 | Lung | 15.7 |

| HCT116 | Colon | 7.9 |

1.2 Antimicrobial Activity Screening

The oxadiazole moiety is a known pharmacophore in antimicrobial agents, warranting an investigation into the compound's efficacy against a panel of pathogenic bacteria and fungi.[6][10]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Microorganism Preparation: Bacterial and fungal strains are cultured to the mid-logarithmic phase.

-

Compound Dilution: The test compound is serially diluted in a 96-well plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

-

Incubation: The plates are incubated under appropriate conditions for 18-24 hours (bacteria) or 48 hours (fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Hypothetical Quantitative Data for Antimicrobial Activity

| Microorganism | Type | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive bacteria | 16 |

| Escherichia coli | Gram-negative bacteria | >64 |

| Candida albicans | Fungi | 32 |

Tier 2: Target Deconvolution and Mechanistic Studies

Positive results from Tier 1 screening will necessitate further investigation to identify the molecular targets and elucidate the mechanism of action.

2.1 Elucidation of Anticancer Mechanism

Should the compound exhibit significant anticancer activity, a series of assays can be employed to determine the underlying mechanism. A potential mechanism for compounds containing piperidine and oxadiazole rings is the induction of apoptosis.[5][11]

Experimental Workflow for Apoptosis Induction

Caption: Workflow for investigating apoptosis induction.

Experimental Protocol: Caspase-Glo® 3/7 Assay

-

Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for various time points.

-

Reagent Addition: An equal volume of Caspase-Glo® 3/7 Reagent is added to each well.

-

Incubation: The plate is incubated at room temperature for 1 hour.

-

Luminescence Measurement: The luminescence, which is proportional to caspase-3/7 activity, is measured using a luminometer.

2.2 Investigation of CNS Receptor Interaction

The piperidine scaffold is present in many CNS-active drugs, suggesting a potential for interaction with neurotransmitter receptors.[1][12] A preliminary screen of the compound's binding affinity to a panel of CNS receptors is a logical step.

Hypothetical Signaling Pathway for a G-Protein Coupled Receptor (GPCR)

Caption: Hypothetical GPCR signaling cascade.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared.

-

Assay Setup: The membranes are incubated with a specific radioligand and varying concentrations of the test compound.

-

Incubation and Filtration: Following incubation, the mixture is filtered to separate bound from free radioligand.

-

Scintillation Counting: The radioactivity of the filters is measured using a scintillation counter.

-

Data Analysis: The Ki (inhibitory constant) is calculated to determine the binding affinity of the test compound.

Part 3: Data Interpretation and Future Directions

The in vitro data generated through this comprehensive screening cascade will provide a robust biological profile for this compound. Significant findings in any of the Tier 1 assays will guide the focus of the Tier 2 mechanistic studies. For instance, potent anticancer activity would warrant further investigation into specific signaling pathways and potential for in vivo efficacy studies. Similarly, high-affinity binding to a CNS receptor would necessitate functional assays (e.g., calcium mobilization or cAMP assays) to determine if the compound is an agonist or antagonist, followed by in vivo behavioral studies.[13]

This structured and scientifically rigorous approach ensures a thorough in vitro evaluation, paving the way for the potential development of this novel chemical entity into a valuable therapeutic agent.

References

-

Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. PubMed Central. Available at: [Link].

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link].

-

Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. PubMed. Available at: [Link].

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link].

-

N-(2-alkylaminoethyl)-4-(1,2,4-oxadiazol-5-yl)piperazine-1-carboxamides as Highly Potent Smoothened Antagonists. PubMed. Available at: [Link].

-

A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PubMed. Available at: [Link].

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. Available at: [Link].

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link].

-

A two-decade overview of oxadiazole derivatives as promising anticancer agents. Royal Society of Chemistry. Available at: [Link].

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. MDPI. Available at: [Link].

-

Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link].

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar. Available at: [Link].

-

(PDF) Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate. Available at: [Link].

-

A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. Frontiers. Available at: [Link].

-

BIOLOGICALLY ACTIVE OXADIAZOLE. Journal of Drug Delivery and Therapeutics. Available at: [Link].

-

Oxadiazoles in Medicinal Chemistry. ACS Publications. Available at: [Link].

-

Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. MDPI. Available at: [Link].

-

Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central. Available at: [Link].

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link].

-

Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors. PubMed. Available at: [Link].

-

Combinational Pharmacology of Cholinergic Agonists and Acetylcholinesterase Inhibitors: In Vitro Insights. International Journal of Pharmaceutical Sciences. Available at: [Link].

-

Synthesis and biological evaluation of 1-(isoxazol-5-ylmethylaminoethyl)-4-phenyl tetrahydropyridine and piperidine derivatives as potent T-type calcium channel blockers with antinociceptive effect in a neuropathic pain model. ResearchGate. Available at: [Link].

-

Synthesis, Nicotinic Acetylcholine Receptor Binding, and in Vitro and in Vivo Pharmacological Properties of 2′-Fluoro-(substituted thiophenyl)deschloroepibatidine Analogues. ACS Publications. Available at: [Link].

-

Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available at: [Link].

-

A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PLOS. Available at: [Link].

-

Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. PubMed Central. Available at: [Link].

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. mdpi.com [mdpi.com]

- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jddtonline.info [jddtonline.info]

- 7. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A two-decade overview of oxadiazole derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03702F [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijnrd.org [ijnrd.org]

- 13. ijpsjournal.com [ijpsjournal.com]

An In-Depth Technical Guide to the Structure-Activity Relationship of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) for the novel scaffold, 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride. In the absence of direct literature on this specific molecule, this document synthesizes data from analogous compounds to build a predictive SAR model. We hypothesize that the primary biological target for this compound class is the nicotinic acetylcholine receptor (nAChR) family, based on established pharmacophoric features. This guide deconstructs the molecule into its core components—the piperidine ring, the 1,2,4-oxadiazole linker, and the C5-ethyl substituent—to explore potential modifications and their predicted impact on receptor affinity, selectivity, and functional activity. Furthermore, we present a detailed roadmap for experimental validation, including synthetic strategies and a tiered biological screening cascade. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring this chemical space for therapeutic applications in central nervous system (CNS) disorders.

Introduction and Postulated Mechanism of Action

The compound this compound represents a novel chemical entity with significant potential for CNS activity. The core structure combines a piperidine moiety, a common feature in many neurologically active agents, with a 1,2,4-oxadiazole ring, a metabolically stable bioisostere for ester and amide functionalities.[1][2] The strategic combination of these fragments suggests a likely interaction with ligand-gated ion channels, particularly the nicotinic acetylcholine receptors (nAChRs).

The classic nAChR pharmacophore consists of a cationic center (typically a protonated amine) and a hydrogen bond acceptor, separated by a specific distance.[3] In the title compound, the piperidine nitrogen can serve as the cationic head, while the nitrogen and oxygen atoms of the 1,2,4-oxadiazole ring can act as hydrogen bond acceptors. This arrangement is analogous to established nAChR ligands where the pyridine ring of nicotine is replaced by other five-membered heterocycles, such as isoxazoles or oxadiazoles. Therefore, this guide is predicated on the hypothesis that 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine and its analogs are modulators of nAChRs. These receptors are implicated in a wide range of physiological processes and are validated targets for treating cognitive dysfunction, pain, and addiction.[4]

Deconstruction of the Core Scaffold for SAR Analysis

To systematically explore the SAR of this scaffold, we will dissect the molecule into three primary regions, as depicted below. Each region offers distinct opportunities for modification to probe the chemical space and optimize for potency, selectivity, and pharmacokinetic properties.

Caption: Molecular deconstruction for SAR analysis.

Region A: The Piperidine Ring - The Cationic Anchor

The piperidine ring is a cornerstone of many CNS drugs. In the context of nAChR ligands, its primary role is to present a basic nitrogen atom that is protonated at physiological pH, forming the cationic head of the pharmacophore.

-

N-Substitution: The secondary amine of the piperidine is a key interaction point.

-

Hydrogen (N-H): The parent compound with a free N-H may engage in important hydrogen bonding interactions within the receptor binding site.

-

N-Alkylation: Introduction of small alkyl groups (e.g., methyl, ethyl) can modulate basicity and lipophilicity. N-methylation is common in many bioactive piperidines and can influence subtype selectivity.[5]

-

Larger N-substituents: Larger or more complex groups on the nitrogen are likely to be detrimental to activity unless they can occupy a specific accessory binding pocket.

-

-

Ring Conformation and Substitution:

-

The stereochemistry at the C2 position, where the oxadiazole is attached, will be critical. The (S)- and (R)-enantiomers should be synthesized and evaluated independently, as stereoselectivity is a hallmark of nAChR ligands.

-

Substitution on the piperidine ring itself (e.g., at C3, C4, or C5) could be explored to constrain the conformation or to probe for additional receptor interactions. However, this may also introduce additional chiral centers and synthetic complexity.

-

Region B: The 1,2,4-Oxadiazole Core - The Bioisosteric Linker

The 1,2,4-oxadiazole ring serves as a rigid and metabolically robust linker. It is a known bioisostere of esters and amides and its electronic properties are key to its function.[1] The arrangement of its heteroatoms provides potential hydrogen bond acceptors that can mimic the pyridine nitrogen of nicotine.

-

Isomeric Scaffolds: Replacing the 1,2,4-oxadiazole with its 1,3,4-isomer would alter the vector and orientation of the substituents. While both are used in medicinal chemistry, the 1,3,4-oxadiazole is generally more polar, which could impact properties like solubility and cell permeability.[6] A direct comparison would be a valuable study.

-

Bioisosteric Replacement: Other five-membered heterocycles like isoxazoles, triazoles, or even thiadiazoles could be explored as replacements for the oxadiazole ring to fine-tune electronic and steric properties.

Region C: The C5-Substituent - The Selectivity Modulator

The ethyl group at the 5-position of the oxadiazole ring occupies a region that is likely to be critical for determining subtype selectivity and overall potency. The size, shape, and electronic nature of this substituent will directly influence how the ligand fits into the binding pocket.

-

Alkyl Chain Length:

-

Methyl: A smaller methyl group would reduce lipophilicity and steric bulk. In some systems, this can lead to increased potency.[7]

-

Propyl, Butyl (and isomers): Increasing the chain length will increase lipophilicity. This may enhance binding affinity up to a certain point, after which steric hindrance may lead to a loss of activity (a "cliff" in the SAR).

-

-

Introduction of Functionality:

-

Cyclic Groups: Small cyclic groups like cyclopropyl or cyclobutyl can introduce conformational rigidity and improve metabolic stability.

-

Polar Groups: Incorporating small polar groups (e.g., -CH2OH, -CH2OCH3) could probe for hydrogen bonding opportunities in the binding site.

-

Aromatic/Heteroaromatic Rings: Replacing the ethyl group with a phenyl or a small heteroaromatic ring would significantly alter the SAR, potentially leading to interactions with aromatic residues (e.g., pi-stacking) in the receptor.

-

Haloalkyl Groups: Introduction of fluorine (e.g., -CF3, -CH2CF3) can modulate pKa, improve metabolic stability, and enhance binding through favorable electrostatic interactions.[8]

-

Proposed SAR Table and Experimental Validation

The following table summarizes the proposed modifications and their hypothetical impact on nAChR activity.

| Region of Modification | Proposed Change | Rationale | Predicted Outcome on Activity |

| A: Piperidine Ring | N-Methylation | Modulate basicity and lipophilicity. | Potentially increased potency/selectivity. |

| Separate (R) and (S) enantiomers | nAChR binding sites are chiral. | One enantiomer likely to be significantly more potent. | |

| B: 1,2,4-Oxadiazole | Isomerize to 1,3,4-oxadiazole | Alter substituent vectors and polarity. | Likely change in potency and physicochemical properties.[6] |

| Replace with Isoxazole | Common bioisosteric replacement. | Activity may be retained or modulated. | |

| C: C5-Substituent | Replace Ethyl with Methyl | Decrease steric bulk and lipophilicity. | Potentially increased potency.[7] |

| Replace Ethyl with Cyclopropyl | Introduce rigidity. | May improve potency and metabolic stability. | |

| Replace Ethyl with Phenyl | Probe for aromatic interactions. | Significant change in activity profile, potential for increased potency. | |

| Replace Ethyl with Trifluoromethyl | Introduce strong electron-withdrawing group. | May enhance binding and metabolic stability.[8] |

To validate these hypotheses, a structured experimental workflow is essential.

Caption: Proposed experimental workflow for synthesis and evaluation.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(5-Alkyl-1,2,4-oxadiazol-3-yl)piperidine Analogs

-

Amidoxime Formation: Start with commercially available N-Boc-piperidine-2-carbonitrile. Treat with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate) in ethanol and reflux to yield N-Boc-piperidine-2-carboxamidoxime.

-

Oxadiazole Ring Formation: React the N-Boc-piperidine-2-carboxamidoxime with the appropriate carboxylic acid anhydride or acid chloride (e.g., propionic anhydride for the ethyl analog) in a suitable solvent like pyridine or toluene, often with heating.[9] This cyclization reaction forms the 3,5-disubstituted 1,2,4-oxadiazole ring.

-

Deprotection: Remove the N-Boc protecting group using acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final piperidine hydrochloride salt.

-

Purification and Characterization: Purify the final compounds using column chromatography or recrystallization. Characterize thoroughly using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Protocol 2: In Vitro Biological Evaluation

-

Tier 1 - Primary Binding Assays:

-

Objective: Determine the binding affinity (Ki) of the synthesized compounds for the most abundant CNS nAChR subtypes.

-

Method: Conduct competitive radioligand binding assays using cell membranes expressing human α4β2 and α7 nAChRs.

-

α4β2 Assay: Use [³H]-epibatidine or [³H]-cytisine as the radioligand.

-

α7 Assay: Use [¹²⁵I]-α-bungarotoxin or [³H]-methyllycaconitine (MLA) as the radioligand.

-

Analysis: Generate dose-response curves to calculate IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.

-

-

Tier 2 - Functional Characterization:

-

Objective: Determine the functional activity (agonist, antagonist, or positive allosteric modulator) of compounds that show significant binding affinity (e.g., Ki < 1 µM) in Tier 1.

-

Method: Use a cell-based functional assay, such as a fluorescent calcium flux assay using a FLIPR (Fluorometric Imaging Plate Reader).

-

Agonist Mode: Apply increasing concentrations of the test compound to cells expressing the nAChR subtype of interest and measure the resulting calcium influx.

-

Antagonist Mode: Pre-incubate the cells with the test compound before challenging with a known agonist (e.g., acetylcholine) at its EC50 concentration.

-

Analysis: Calculate EC50 (for agonists) or IC50 (for antagonists) values.

-

Conclusion and Future Perspectives

The 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine scaffold represents a promising starting point for the development of novel nAChR modulators. This in-depth analysis, based on established principles of medicinal chemistry and bioisosterism, provides a clear and actionable strategy for exploring its structure-activity relationship. The proposed SAR hypotheses, centered on systematic modifications of the piperidine ring, the oxadiazole core, and its C5-substituent, can guide a rational drug design campaign.

The detailed experimental workflow, from chemical synthesis to a tiered biological evaluation cascade, offers a self-validating system to test these hypotheses. Successful execution of this plan will elucidate the key structural determinants for potency and selectivity at nAChR subtypes. The insights gained will be invaluable for optimizing this series into lead candidates for treating a variety of CNS disorders where cholinergic signaling is dysregulated.

References

-

Choi, D., et al. (1999). Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. ResearchGate. Available at: [Link]

-

Flippen-Anderson, J. L., et al. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Jadhav, S. B., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. Available at: [Link]

-

Stachulski, A. V., et al. (2021). New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Available at: [Link]

-

Wiedemann, J., et al. (2018). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

De Amici, M., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Pharmacological Research. Available at: [Link]

-

El-Gamal, M. I., et al. (2023). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. Scientific Reports. Available at: [Link]

-

Akhtar, T., et al. (2021). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Available at: [Link]

-

Ahring, P. K., et al. (2016). A Pharmacophore for Drugs Targeting the α4α4 Binding Site of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor. Molecular Pharmacology. Available at: [Link]

-

Padel, T., et al. (2015). Substituted 5-IMINO-1,2,4-THIADIAZOLES that can be used to treat neurodegenerative diseases. ResearchGate. Available at: [Link]

-

Yildirim, I., & Ozden, S. (2023). BIOISOSTERISM: 1,2,4-OXADIAZOLE RINGS. ChemMedChem. Available at: [Link]

-

Jadhav, S. B., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar. Available at: [Link]

-

Tidwell, R. R., et al. (2003). Design and Synthesis of N1,N5-bis[4-(5-Alkyl-1,2,4-oxadiazol-3-yl)phenyl]glutaramides as Potential Antifungal Prodrugs. Journal of Medicinal Chemistry. Available at: [Link]

-

Wieczorek, M., et al. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules. Available at: [Link]

-

Khan, M. S. Y., & Akhtar, M. (2003). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry. Available at: [Link]

-

Szurmai, Z., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules. Available at: [Link]

-

Polovkov, N., et al. (2023). Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv. Available at: [Link]

-

Molecular Imaging and Contrast Agent Database (MICAD). (2010). 4-[5-(4-[18F]Fluoro-phenyl)-[10][11][12]oxadiazol-2-yl]-1,4-diaza-bicyclo[3.2.2]nonane. National Center for Biotechnology Information. Available at: [Link]

-

Takahashi, H., et al. (2015). Synthesis, SAR, and series evolution of novel oxadiazole-containing 5-lipoxygenase activating protein inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Wang, D., et al. (2023). Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. Molecules. Available at: [Link]

-

Kumar, R., et al. (2024). A Pharmacological Update of Oxadiazole Derivatives: A Review. Current Organic Chemistry. Available at: [Link]

-

Gould, R. W., & Rezvani, A. H. (2019). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. Nicotine & Tobacco Research. Available at: [Link]

-

Schepmann, D., et al. (2020). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Chemistry – A European Journal. Available at: [Link]

-

Wang, G., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

- 1. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Pharmacophore for Drugs Targeting the α4α4 Binding Site of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-[5-(4-[18F]Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl]-1,4-diaza-bicyclo[3.2.2]nonane - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides [mdpi.com]

- 9. Design and Synthesis of N1,N5-bis[4-(5-Alkyl-1,2,4-oxadiazol-3-yl)phenyl]glutaramides as Potential Antifungal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride (CAS No. 1258641-02-9) and its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS number 1258641-02-9 is 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride.[1][2] While this specific molecule is cataloged for research and development purposes, a review of current scientific literature reveals a notable absence of dedicated studies on its biological activity or mechanism of action.[2] However, its constituent chemical scaffolds—the 1,2,4-oxadiazole ring and the piperidine moiety—are highly privileged structures in medicinal chemistry, appearing in a wide array of bioactive compounds.[3][4]

This guide provides a comprehensive analysis of this compound, contextualized by the known properties and therapeutic applications of its structural analogs. By examining the established pharmacology of related molecules, we can infer potential biological targets and research directions for this compound, offering a valuable starting point for its scientific investigation.

Physicochemical Properties

A summary of the known and predicted properties of this compound is presented below. Limited experimental data is available, with most physical properties yet to be determined.[2]

| Property | Value | Source |

| CAS Number | 1258641-02-9 | [1] |

| Molecular Formula | C₉H₁₅N₃O・HCl | [2] |

| Molecular Weight | 217.7 g/mol | [2] |

| Physical State | White solid | [2] |

| Monoisotopic Mass | 181.1215 Da (free base) | [2] |

| Predicted XlogP | 1.3 | [2] |

| Solubility | Data not available | [2] |

| Melting Point | Data not available | [2] |

Analysis of Core Scaffolds and Potential Mechanisms of Action

The therapeutic potential of this compound can be hypothesized by examining the roles of its core components in established drug molecules.

The 1,2,4-Oxadiazole Moiety

The 1,2,4-oxadiazole ring is a common bioisostere for amides and esters, offering increased metabolic stability.[1] This heterocycle is a key component in compounds targeting a range of biological pathways.

The Piperidine Ring

Piperidine is a highly privileged scaffold in medicinal chemistry, valued for its ability to modulate physicochemical properties such as lipophilicity and water solubility.[4] Its presence can enhance a drug's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), while often reducing toxicity.[4]

Potential Therapeutic Targets Based on Structural Analogs:

-

Antiproliferative Activity via Tubulin Inhibition : Structurally related compounds, specifically 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, have been identified as a novel class of tubulin inhibitors with potent antiproliferative effects in prostate cancer cell lines.[5] These compounds disrupt microtubule dynamics, leading to cell cycle arrest in the mitotic phase and subsequent apoptosis.[5]

-

Antimalarial Activity via Proteasome Inhibition : A piperidine carboxamide series was found to have potent and selective antimalarial activity by targeting the β5 active site of the Plasmodium falciparum proteasome.[6] This suggests that piperidine-containing compounds can be developed as species-selective enzyme inhibitors.

-

Hedgehog Signaling Pathway Antagonism : N-(2-alkylaminoethyl)-4-(1,2,4-oxadiazol-5-yl)piperazine-1-carboxamides have been developed as highly potent antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway.[7] Aberrant activation of this pathway is implicated in several cancers.

The diagram below illustrates a hypothetical mechanism of action based on the tubulin inhibition observed in structurally similar compounds.

Caption: Generalized workflow for the investigation of a novel chemical entity.

Experimental Protocols

Given the lack of specific data for CAS 1258641-02-9, the following are generalized, yet detailed, protocols for assays that would be relevant for assessing its potential biological activities based on its structural motifs.

Protocol 1: In Vitro Antiproliferative Assay (MTT Assay)

This protocol is designed to determine the concentration-dependent cytotoxic effect of the compound on a cancer cell line (e.g., DU-145 prostate cancer cells, as used for similar compounds). [5] 1. Cell Culture:

- Culture DU-145 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

2. Cell Seeding:

- Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.

- Seed 5,000 cells per well in a 96-well microtiter plate in 100 µL of culture medium.

- Incubate for 24 hours to allow for cell attachment.

3. Compound Treatment:

- Prepare a 10 mM stock solution of this compound in sterile DMSO.

- Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM.

- Remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include vehicle control (DMSO) and untreated control wells.

- Incubate the plate for 72 hours.

4. MTT Assay:

- Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

- Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle control.

- Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

While this compound (CAS No. 1258641-02-9) is an understudied compound, its chemical structure, featuring the privileged 1,2,4-oxadiazole and piperidine scaffolds, suggests significant potential for biological activity. Drawing parallels with structurally related molecules, promising avenues for investigation include its potential as an antiproliferative agent acting via tubulin inhibition, as an antimalarial, or as a modulator of key signaling pathways like Hedgehog.

The immediate next steps for researchers interested in this compound should be to perform initial phenotypic screens, such as broad-spectrum cancer cell line panels, to identify potential areas of bioactivity. Subsequent hit validation and mechanism of action studies will be crucial to unlocking the therapeutic potential of this novel chemical entity. The protocols and workflows outlined in this guide provide a robust framework for initiating such an investigation.

References

-

PubChemLite - 1258641-02-9 (C9H15N3O). (URL: [Link])

-

This compound, PK01895E-1, 2023/5/8 - Safety Data Sheet. (URL: [Link])

-

Lawong, A. et al. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. (URL: [Link])

-

Khan, M. S. Y. & Akhtar, M. Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry. (URL: [Link])

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC - NIH. (URL: [Link])

-

Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PubMed Central. (URL: [Link])

-

Łowicki, D. & Przybylski, P. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. (URL: [Link])

-

Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed. (URL: [Link])

-

Novel process for the preparation of (R)-N-(5-(5-ethyl-1,2,4-oxadiazol-3-yl) - Technical Disclosure Commons. (URL: [Link])

-

Muraglia, E. et al. N-(2-alkylaminoethyl)-4-(1,2,4-oxadiazol-5-yl)piperazine-1-carboxamides as Highly Potent Smoothened Antagonists. Bioorganic & Medicinal Chemistry Letters. (URL: [Link])

Sources

- 1. Buy this compound (EVT-1811745) | 1258641-02-9 [evitachem.com]

- 2. PubChemLite - 1258641-02-9 (C9H15N3O) [pubchemlite.lcsb.uni.lu]

- 3. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-(2-alkylaminoethyl)-4-(1,2,4-oxadiazol-5-yl)piperazine-1-carboxamides as highly potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Novel Piperidine-Containing Oxadiazole Compounds: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic hybridization of pharmacologically significant moieties is a cornerstone of rational drug design. This guide delves into the discovery and preclinical evaluation of a compelling class of compounds: piperidine-containing oxadiazoles. The fusion of the piperidine ring, a saturated heterocycle prevalent in numerous FDA-approved drugs for its ability to confer favorable pharmacokinetic properties, and the 1,3,4-oxadiazole core, a bioisostere of amides and esters known for its metabolic stability and diverse biological activities, presents a fertile ground for the development of novel therapeutics.[1][2][3]

The piperidine motif is a highly privileged scaffold, enhancing druggability by improving metabolic stability, facilitating transport across biological membranes, and optimizing pharmacokinetic (ADME) properties, often with reduced toxicity.[4] Concurrently, the 1,3,4-oxadiazole ring is a versatile heterocyclic system recognized for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][5] This guide provides an in-depth, experience-driven perspective on the synthesis, in vitro evaluation, and mechanistic considerations for this promising class of hybrid molecules, designed to equip researchers, scientists, and drug development professionals with actionable insights.

Core Synthesis Strategy: A Self-Validating One-Pot Approach

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established field. However, for efficient lead generation and optimization, a robust and versatile synthetic protocol is paramount. We will focus on a one-pot synthesis-functionalization strategy that offers high yields and operational simplicity, making it ideal for creating a diverse library of analogs. The causality behind this choice lies in its efficiency, reducing the number of isolation and purification steps, which is critical in a drug discovery setting.

The general workflow, depicted below, involves the initial formation of the oxadiazole ring from a carboxylic acid, followed by in-situ functionalization with piperidine.

Caption: General workflow for the one-pot synthesis of piperidine-oxadiazoles.

Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)-5-(piperidin-1-yl)-1,3,4-oxadiazole

This protocol provides a field-proven method for synthesizing a representative compound from this class. The choice of reagents and conditions is based on achieving a balance between reaction efficiency, yield, and purification ease.

Materials:

-

4-Fluorobenzoic acid

-

Morpholino benzoate

-

Piperidine

-

Anhydrous solvent (e.g., Dichloromethane)

-

Reagents for Flash Column Chromatography (FCC) and Preparative Thin-Layer Chromatography (PTLC) (e.g., Acetone/Pentane, EtOAc/Hexane)

Procedure:

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), dissolve 4-fluorobenzoic acid (1.2 equivalents) and morpholino benzoate (1.0 equivalent) in an anhydrous solvent.[6]

-

Intermediate Formation: Stir the mixture at room temperature for the time required to form the reactive intermediate (monitoring by TLC is recommended).

-

Nucleophilic Addition: To the reaction mixture, add piperidine (1.5 equivalents) dropwise at 0 °C.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir until completion (typically 12-24 hours, monitor by TLC).

-

Work-up: Quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography (e.g., using a gradient of 25% Acetone/Pentane) followed by preparative thin-layer chromatography (e.g., 75% EtOAc/Hexane) to afford the pure 2-(4-fluorophenyl)-5-(piperidin-1-yl)-1,3,4-oxadiazole as a white powder.[6]

Biological Evaluation: A Multi-Pronged Approach

The versatile nature of the piperidine-oxadiazole scaffold necessitates a comprehensive biological evaluation strategy. Here, we outline protocols for assessing anticancer, antimicrobial, and neuroprotective activities, which represent the most promising therapeutic avenues for this class of compounds.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability and is a gold standard for initial cytotoxicity screening.[5] Its principle lies in the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Representative Anticancer Data:

| Compound ID | Linker | R Group | Cell Line (Cancer Type) | IC₅₀ (µM)[5][7] |

| PO-1 | -CH₂- | 3,4-dichlorophenyl | HCT116 (Colon) | 15.2 |

| PO-2 | -CH₂- | 4-chlorophenyl | MCF-7 (Breast) | 8.5 |

| PO-3 | -CH₂- | 4-nitrophenyl | HUH7 (Liver) | 12.7 |

| PO-4 | -CH₂- | 4-methoxyphenyl | HCT116 (Colon) | 18.9 |

| 5-Fluorouracil | (Control) | (Control) | HCT116 (Colon) | ~5.0 |

Mechanism of Action: Targeting Key Cancer Signaling Pathways

Many piperidine-containing compounds and oxadiazole derivatives exert their anticancer effects by modulating critical signaling pathways that are often dysregulated in cancer, such as the EGFR/PI3K/AKT/mTOR pathway.[1][8][9][10] Inhibition of this pathway can lead to decreased cell proliferation, survival, and induction of apoptosis.

Caption: Inhibition of the PI3K/AKT pathway by piperidine-oxadiazole compounds.

Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]

Experimental Protocol: Broth Microdilution

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a concentration of approximately 1.5 × 10⁸ CFU/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Representative Antimicrobial Data:

| Compound ID | Bacterial Strain | MIC (µg/mL)[11][12][13] |

| PO-5 | S. aureus (Gram-positive) | 62 |

| PO-5 | E. coli (Gram-negative) | 125 |

| PO-6 | S. aureus (Gram-positive) | 31 |

| PO-6 | E. coli (Gram-negative) | 62 |

| Ciprofloxacin | S. aureus (Gram-positive) | <1 |

| Ciprofloxacin | E. coli (Gram-negative) | <0.5 |

Neuroprotective Activity: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model to study neurodegenerative diseases. Oxidative stress, induced by agents like hydrogen peroxide (H₂O₂), is a key pathological mechanism in these diseases.[14][15][16][17]

Experimental Protocol: Neuroprotection Assay

-

Cell Culture: Culture SH-SY5Y cells in 96-well plates until they reach 80-90% confluency.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 2-6 hours.

-

Induction of Oxidative Stress: Expose the cells to a pre-determined cytotoxic concentration of H₂O₂ (e.g., 100-400 µM) for 24 hours.[17][18]

-

Cell Viability Assessment: Assess cell viability using the MTT assay as described previously.

-

Data Analysis: Calculate the percentage of cell viability relative to the H₂O₂-treated control group. Increased cell viability in the presence of the test compound indicates a neuroprotective effect.

Representative Neuroprotective Data:

| Treatment Group | Concentration | Cell Viability (%) vs. H₂O₂ Control[14][17] |

| Control (untreated) | - | 100 |

| H₂O₂ (400 µM) | - | 50 ± 5 |

| PO-7 + H₂O₂ | 1 µM | 65 ± 6 |

| PO-7 + H₂O₂ | 10 µM | 80 ± 7 |

| PO-8 + H₂O₂ | 1 µM | 62 ± 5 |

| PO-8 + H₂O₂ | 10 µM | 75 ± 8 |

Conclusion and Future Directions

The strategic combination of the piperidine and 1,3,4-oxadiazole scaffolds offers a powerful platform for the discovery of novel therapeutic agents with diverse biological activities. The synthetic accessibility, coupled with the potential for potent and selective modulation of key biological targets, makes this class of compounds highly attractive for further development. The protocols and data presented in this guide provide a robust framework for the initial stages of a drug discovery program focused on piperidine-containing oxadiazoles. Future efforts should focus on in-depth structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by pharmacokinetic profiling and in vivo efficacy studies in relevant disease models to validate the therapeutic potential of lead candidates.

References

-

A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. National Institutes of Health. [Link]

-

IC 50 value for tested compounds 5a-5k against cancer cell lines. ResearchGate. [Link]

-

Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. ResearchGate. [Link]

-

Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. National Institutes of Health. [Link]

-

A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. National Institutes of Health. [Link]

-

Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Auctores Publishing. [Link]

-

Antimicrobial and antioxidant activities of piperidine derivatives. Academic Journals. [Link]

-

Efficient one-pot synthesis of substituted 2-amino-1,3,4-oxadiazoles. Sci-Hub. [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. National Institutes of Health. [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. National Institutes of Health. [Link]

-

Predicted activity and IC 50 correlation graph. ResearchGate. [Link]

-

Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. National Center for Biotechnology Information. [Link]

-

Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. NIScPR. [Link]

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. National Institutes of Health. [Link]

-

Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. ACS Publications. [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PubMed. [Link]

-

One-pot Synthesis of 2-Alkylthio-1,3,4-oxadiazole and Bis-(1,3,4-oxadiazole-2-yl)thio alkyl Derivatives from Acid Hydrazides. Asian Journal of Chemistry. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. National Institutes of Health. [Link]

-

Oxidative stress in SH-SY5Y cells on exposure to hydrogen peroxide. Research, Society and Development. [Link]

-

Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. National Institutes of Health. [Link]

-

Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI. [Link]

-

Artemisinin Attenuated Hydrogen Peroxide (H2O2)-Induced Oxidative Injury in SH-SY5Y and Hippocampal Neurons via the Activation of AMPK Pathway. National Institutes of Health. [Link]

-

Hydrogen peroxide-induced oxidative stress and apoptosis in SH-SY5Y cells: Protective effect of Momordica charantia fruit extract. DergiPark. [Link]

-

Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells. National Institutes of Health. [Link]

-

Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. National Institutes of Health. [Link]

-

Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. ResearchGate. [Link]

-

Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles. Royal Society of Chemistry. [Link]

-

Synthesis and Bioactivity Evaluation of a Novel 1,2,4-Oxadiazole Derivative in vitro and in 3×Tg Mice. ResearchGate. [Link]

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Publications. [Link]

-

Synthesis, Spectral Analysis and Biological Evaluation of 5-Substituted 1,3,4-Oxadiazole-2-yl-4-(Piperidin-1-ylsulfonyl)Benzyl Sulfide. ResearchGate. [Link]

-

Protective effects of eriodictyol on hydrogen peroxide-induced cell death in SH-SY5Y cells. Chulalongkorn University. [Link]

-

Effects of N-alkyl quaternary quinuclidines on oxidative stress biomarkers in SH-SY5Y cells. Archives of Industrial Hygiene and Toxicology. [Link]

-